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Compound of Interest

Compound Name: VERTOSINE

CAS No.: 68738-99-8

Cat. No.: B1617586

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Vertosine, identified chemically as Methyl 2-{[(1E)-(2,4-dimethylcyclohex-3-en-1-

yl)methylene]amino}benzoate, and also known as ivy carbaldehyde / methyl anthranilate

schiff's base, is a fragrance ingredient utilized in a variety of consumer products. This technical

guide provides a comprehensive review of the available toxicological data for Vertosine, its

constituent components, and related chemical classes to support safety and risk assessment.

Executive Summary
Vertosine exhibits low acute oral toxicity. The primary toxicological concern associated with

this ingredient is skin sensitization. No specific data is publicly available for genotoxicity,

carcinogenicity, or reproductive toxicity of Vertosine itself. Therefore, a complete toxicological

profile relies in part on data from its components, methyl anthranilate and general data on

Schiff bases. This guide summarizes the available quantitative data, details relevant

experimental protocols based on OECD guidelines, and provides visualizations of key

toxicological assessment workflows.
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Chemical Identity

🔒 FULL PROTOCOL TRUNCATED
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Unlock Full Protocol on Website

Toxicological Data
Acute Toxicity
The available data indicates that Vertosine has a low potential for acute toxicity via the oral

route.

Table 1: Acute Oral Toxicity of VERTOSINE
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Unlock Full Protocol on Website

Skin Irritation and Sensitization
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Vertosine is not classified as a skin irritant. However, it is recognized as a skin sensitizer. The

International Fragrance Association (IFRA) has established standards for its use due to its

sensitization potential.

Table 2: Skin Irritation and Sensitization Data for VERTOSINE and its Components
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is no publicly available data on the genotoxicity, carcinogenicity, or reproductive toxicity

of Vertosine. Safety assessments for these endpoints often rely on data from structurally

related compounds and the constituent parts. Methyl anthranilate is not classified as a germ

cell mutagen, carcinogen, or reproductive toxicant[5].

Absorption, Distribution, Metabolism, and Excretion
(ADME)
Specific ADME data for Vertosine is not available. However, for Schiff bases in general, it is

known that they can hydrolyze back to their constituent aldehyde and amine. In the case of

Vertosine, this would be ivy carbaldehyde and methyl anthranilate. Methyl anthranilate, when

consumed, is readily metabolized in the intestines and liver[6]. In silico ADME predictions for

some Schiff bases suggest good oral bioavailability[7][8][9][10][11].

Experimental Protocols
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The following sections describe the methodologies for key toxicological experiments, based on

internationally recognized OECD guidelines.

Acute Oral Toxicity (OECD 423)
The acute oral toxicity of Vertosine was likely determined using a method similar to the OECD

Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). This method involves the

administration of the test substance to a group of rodents (typically rats) in a stepwise

procedure using a limited number of animals.

Experimental Workflow:

Animal Selection: Healthy, young adult rats of a single strain are used.

Dosage: A starting dose of 2000 mg/kg is typically used for substances with low expected

toxicity.

Administration: The substance is administered orally by gavage.

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for at least 14 days.

Endpoint: The LD50 (Lethal Dose, 50%) is estimated based on the observed mortality.

Skin Sensitization - Local Lymph Node Assay (LLNA)
(OECD 429)
The skin sensitization potential of Vertosine is likely assessed using the Local Lymph Node

Assay (LLNA), as it is the preferred method for this endpoint.

Experimental Workflow:

Animal Selection: Mice are typically used for this assay.

Test Substance Preparation: The test substance is prepared in a suitable vehicle at various

concentrations.
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Application: The test substance is applied to the dorsal surface of the ear of each mouse for

three consecutive days.

Lymph Node Proliferation Measurement: On day 6, a radiolabeled substance (e.g., ³H-methyl

thymidine) is injected intravenously. The draining auricular lymph nodes are excised, and the

incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation.

Endpoint: A Stimulation Index (SI) is calculated by comparing the proliferation in treated

groups to the vehicle control group. An SI of 3 or greater is indicative of a sensitizing

substance[12][13][14].

Visualizations
Experimental Workflows
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Caption: Acute Oral Toxicity (OECD 423) Workflow.
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Caption: Skin Sensitization LLNA (OECD 429) Workflow.

Generic ADME Process
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Caption: Generic ADME (Absorption, Distribution, Metabolism, Excretion) Process.

Conclusion
The available toxicological data for Vertosine indicates a low level of concern for acute oral

toxicity. The primary health effect of concern is skin sensitization, which has led to the
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establishment of safe use levels in consumer products by regulatory bodies such as IFRA.

Significant data gaps exist for genotoxicity, carcinogenicity, and reproductive toxicity for

Vertosine itself. While information on its components provides some insight, further studies on

the intact molecule would be necessary for a complete risk assessment, particularly for

applications with high or prolonged exposure scenarios. Researchers and drug development

professionals should consider these data gaps when evaluating the use of Vertosine in new

formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1617586#review-of-vertosine-toxicological-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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